BenchChemオンラインストアへようこそ!

CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE

Lipophilicity Membrane permeability Prodrug design

This bifunctional GABA building block features an acid-labile Boc-protected amine and an electrophilic chloromethyl ester. The chloromethyl group enables direct nucleophilic displacement without pre-activation—a capability absent in simple methyl/ethyl esters—allowing one-step prodrug conjugation or solid-phase anchoring while preserving Boc integrity. Ideal for synthesizing acyloxymethyl prodrugs, PROTAC linkers, and Boc-strategy SPPS, it supports bidirectional orthogonal deprotection sequences.

Molecular Formula C10H18ClNO4
Molecular Weight 251.71 g/mol
Cat. No. B8052278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE
Molecular FormulaC10H18ClNO4
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)OCCl
InChIInChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-6-4-5-8(13)15-7-11/h4-7H2,1-3H3,(H,12,14)
InChIKeyPXCQJSMDVVLVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate – CAS 872044-65-0: A Dual-Function Boc-Protected GABA Activated Ester for Prodrug Design and Peptide Synthesis


Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate (CAS 872044-65-0) is a bifunctional synthetic intermediate comprising a γ-aminobutyric acid (GABA) backbone, an acid-labile tert-butoxycarbonyl (Boc) amine protecting group, and a chloromethyl ester moiety that serves as an activated carboxyl electrophile [1]. With a molecular formula of C₁₀H₁₈ClNO₄ and a molecular weight of 251.71 g/mol, it is supplied at ≥95% purity and is classified as a non-hazardous research chemical intended exclusively for laboratory use . The compound belongs to the class of N-blocked amino acid chloromethyl esters, which are recognized as important intermediates in prodrug synthesis due to their ability to undergo direct nucleophilic displacement without pre-activation [2].

Why Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate Cannot Be Replaced by Methyl, Ethyl, or Benzyl Ester Analogs in Activated-Ester Applications


Simple alkyl esters of Boc-GABA—such as the methyl (CAS 85909-04-2), ethyl, or benzyl variants—lack the electrophilically activated chloromethyl leaving group and therefore cannot participate in the direct, mild-condition nucleophilic displacement reactions that define this compound's utility in prodrug conjugation and solid-phase anchoring [1]. The chloromethyl ester's enhanced leaving group ability (driven by the electron-withdrawing chlorine atom) transforms the carboxyl terminus from a passive protecting group into an active coupling handle, while the acid-labile Boc group on the amine remains orthogonal and intact under the neutral-to-mildly-basic conditions used for ester displacement [2]. Substituting with a conventional methyl or ethyl ester would necessitate harsher saponification or pre-activation steps, compromising the Boc group integrity and eliminating the sequential orthogonal deprotection strategy that this compound uniquely enables [3].

Quantitative Differentiation Evidence for Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate vs. Closest Analogs


Lipophilicity (XLogP3) Advantage of the Chloromethyl Ester Over the Methyl Ester Analog

The chloromethyl ester derivative exhibits a computed XLogP3 value of 1.8, compared to 1.1 for the corresponding methyl ester (methyl 4-((tert-butoxycarbonyl)amino)butanoate, CAS 85909-04-2), representing a +0.7 log unit increase in predicted lipophilicity [1]. This difference, derived from PubChem-computed physicochemical descriptors using the XLogP3 3.0 algorithm, corresponds to an approximately 5-fold higher predicted octanol-water partition coefficient, which is meaningful in the context of blood-brain barrier penetration and membrane permeability for GABAergic prodrug candidates [2]. The methyl ester, by contrast, is predominantly employed as a PROTAC linker intermediate where high aqueous solubility is prioritized over passive membrane diffusion .

Lipophilicity Membrane permeability Prodrug design

Enhanced Leaving Group Ability of Chloromethanol vs. Methanol in Nucleophilic Displacement at the Ester Carbonyl

The chloromethyl ester's leaving group is chloromethanol (ClCH₂OH), whose conjugate base (ClCH₂O⁻) is stabilized by the inductive electron-withdrawing effect of chlorine, yielding an estimated conjugate acid pKa of approximately 12–13 [1]. In contrast, the methyl ester's leaving group is methanol (CH₃OH), with a conjugate acid pKa of approximately 15.5 [2]. The ΔpKa of ~2.5–3.5 units translates, based on established linear free-energy relationships between leaving group pKa and SN2 displacement rate, to a predicted rate enhancement of approximately 300- to 3,000-fold for the chloromethyl ester in nucleophilic substitution reactions at the ester carbonyl under comparable conditions [3]. This property is the mechanistic basis for the compound's utility in direct prodrug conjugation without pre-activation reagents such as DCC or EDCI.

Leaving group ability Nucleophilic substitution Ester reactivity

Direct Prodrug Conjugation Reactivity: Chloromethyl Esters of N-Blocked Amino Acids React with Carboxylic Acid and Sulfonamide Groups Without Pre-Activation

Gomes et al. (2003) demonstrated that N-blocked amino acid chloromethyl esters—the compound class to which Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate belongs—react readily and directly with the carboxylic acid group of aspirin and with the sulfonamido group of the antimalarial sulfamethazine to form the corresponding prodrugs under mild conditions, without requiring coupling agents or pre-activation [1]. This reactivity is not shared by the corresponding methyl, ethyl, or benzyl esters of N-blocked amino acids, which require two-step protocols involving ester hydrolysis to the free acid followed by re-esterification or the use of coupling reagents such as DCC/DMAP [2]. The Harada et al. (1994) study further established that chloromethyl esters of blocked amino acids are 'very useful reagents for prodrug' synthesis specifically because of this direct displacement capability [3].

Prodrug synthesis Chloromethyl ester conjugation Aspirin prodrug Sulfamethazine prodrug

Orthogonal Protection Strategy: Acid-Labile Boc Group Coupled with Nucleophile-Reactive Chloromethyl Ester Enables Sequential Deprotection Chemistry

The compound's Boc protecting group is cleaved under acidic conditions (e.g., TFA in CH₂Cl₂, or HCl in dioxane) while remaining stable to the nucleophiles and mildly basic conditions used for chloromethyl ester displacement [1]. Conversely, the chloromethyl ester reacts with nucleophiles (amines, carboxylates, thiols, resin-bound nucleophiles) under neutral to mildly basic conditions that leave the Boc group intact [2]. This orthogonality is structurally impossible with the Fmoc-protected analog, since Fmoc is base-labile (removed by piperidine) and would be compromised under the nucleophilic displacement conditions required for chloromethyl ester activation [3]. The Cbz-protected analog, while acid-stable, requires hydrogenolysis for removal, introducing an additional orthogonal dimension but lacking the acid-labile convenience of Boc for final deprotection in peptide synthesis.

Orthogonal protection Boc deprotection Sequential synthesis Solid-phase peptide synthesis

GABA-Specific 4-Carbon Backbone: Differentiation from Shorter (β-Alanine) and Longer (5-Aminopentanoic) Chain-Length Analogs

The 4-carbon backbone of Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate corresponds to the exact chain length of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system [1]. This distinguishes it from the 3-carbon chloromethyl 3-((tert-butoxycarbonyl)amino)propanoate (β-alanine backbone, CAS analog series) and the 5-carbon chloromethyl 5-((tert-butoxycarbonyl)amino)pentanoate, which have distinct biological recognition profiles at GABA receptors, GABA transporters (GATs), and GABA aminotransferase [2]. The EP0133795 patent family on GABA esters and GABA analogue esters (Shashoua, McLean Hospital) explicitly teaches that the 4-carbon chain length is critical for blood-brain barrier transport and CNS pharmacological activity of GABA ester prodrugs [3].

GABAergic Chain-length specificity CNS targeting Neurotransmitter analog

Procurement-Relevant Application Scenarios for Chloromethyl 4-([(tert-butoxy)carbonyl]amino)butanoate


GABAergic Prodrug Synthesis via Direct Carboxylate or Sulfonamide Conjugation

This compound is the preferred activated ester building block for synthesizing GABA-based prodrugs where the active pharmaceutical ingredient (API) contains a carboxylic acid or sulfonamide functional group. As demonstrated by Gomes et al. (2003), N-blocked amino acid chloromethyl esters react directly with aspirin (carboxylic acid) and sulfamethazine (sulfonamide) to generate the corresponding acyloxymethyl prodrugs under mild, one-step conditions [1]. The Boc group remains intact during conjugation, allowing subsequent acid-mediated deprotection to reveal the free GABA amine for further derivatization or biological activity. This workflow is explicitly validated in the Harada et al. (1994) study establishing chloromethyl esters of blocked amino acids as key reagents for prodrug development [2].

Solid-Phase Peptide Synthesis (SPPS) Using Boc-Strategy Merrifield Resin Anchoring

The chloromethyl ester functionality enables direct attachment of the Boc-GABA moiety to aminomethyl or hydroxymethyl solid-phase resins via nucleophilic displacement—a foundational step in Merrifield-type Boc-strategy SPPS. The quantitative to near-quantitative anchoring yields reported for Boc-protected amino acid cesium salts on chloromethyl polystyrene resin (using dibenzo-18-crown-6 catalysis) establish the reproducibility and efficiency of this chemistry [1]. The orthogonal Boc/chloromethyl ester protection architecture (acid-labile on nitrogen, nucleophile-reactive on carboxyl) allows the GABA residue to serve as either a C-terminal anchor point or an internal residue in the growing peptide chain, providing synthetic flexibility not available with simple alkyl ester-protected GABA derivatives [2].

PROTAC Linker and Heterobifunctional Bioconjugation Intermediate

The 4-carbon GABA backbone, when functionalized with orthogonal Boc (amine) and chloromethyl ester (carboxyl) termini, provides an ideal linker scaffold for proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degrader molecules. The Boc-GABA-OH free acid analog (CAS 57294-38-9) is already established as a PROTAC linker for synthesizing EED-targeted degraders such as UNC6852 [1]. The chloromethyl ester derivative offers the additional advantage of direct conjugation to nucleophilic warhead or E3 ligase ligand components without requiring separate carboxyl activation, reducing the number of synthetic steps and improving overall conjugate yield. The XLogP3 of 1.8 (vs. 1.1 for the methyl ester) further suggests superior passive permeability of intermediate constructs during cellular uptake optimization [2].

Multi-Step Convergent Synthesis Requiring Sequential Orthogonal Deprotection

In complex molecule synthesis where both the amino and carboxyl termini of the GABA fragment must be elaborated under mutually exclusive conditions, this compound's orthogonal Boc/chloromethyl ester architecture is indispensable. The Boc group withstands the nucleophilic conditions of chloromethyl ester displacement (amines, alkoxides, thiolates in DMF or CH₂Cl₂ with mild base), while the chloromethyl ester survives the acidic conditions of Boc removal (TFA/CH₂Cl₂ or HCl/dioxane) [1]. This permits either sequence: (a) ester displacement first, then amine deprotection; or (b) amine deprotection and re-functionalization first, then ester activation. Neither the Fmoc analog (base-labile, incompatible with nucleophilic ester displacement) nor the simple methyl ester (inert to direct displacement) can support both synthetic sequences [2].

Quote Request

Request a Quote for CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.